molecular formula C9H8BrN B089619 5-Bromo-2-methylindole CAS No. 1075-34-9

5-Bromo-2-methylindole

Cat. No. B089619
CAS RN: 1075-34-9
M. Wt: 210.07 g/mol
InChI Key: BJUZAZKEDCDGRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-methylindole is a bromoalkylindole derivative . It has the molecular formula C9H8BrN .


Synthesis Analysis

5-Bromo-2-methylindole has been reported to be prepared by the bromination of 2-methylindole . The exact method and conditions for this synthesis might vary and could be found in specific literature or patents.


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-methylindole consists of a bromine atom attached to the 5th carbon of the indole ring and a methyl group attached to the 2nd carbon of the indole ring . For a detailed structural analysis, one may refer to computational studies or X-ray crystallography data if available .


Chemical Reactions Analysis

The specific chemical reactions involving 5-Bromo-2-methylindole can depend on the reaction conditions and the presence of other reactants. As an indole derivative, it might undergo reactions typical for indoles, such as electrophilic substitution .


Physical And Chemical Properties Analysis

5-Bromo-2-methylindole has a molecular weight of 210.07 g/mol and a monoisotopic mass of 208.984009 Da . It has a density of 1.6±0.1 g/cm3, a boiling point of 325.1±22.0 °C at 760 mmHg, and a flash point of 150.4±22.3 °C . It has one hydrogen bond donor and one hydrogen bond acceptor .

Safety and Hazards

5-Bromo-2-methylindole is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-bromo-2-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUZAZKEDCDGRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407432
Record name 5-Bromo-2-methylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methylindole

CAS RN

1075-34-9
Record name 5-Bromo-2-methylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-methylindole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-methyl-1H-indole (5.0 g, 38.12 mmol) in sulfuric acid (80 mL) was added Ag2SO4 (12.5 g, 40.06 mmol) with ice cooling, and the solution was stirred for 30 min. Then Br2 (6.4 g, 40.05 mmol) was added to the solution dropwise over 30 min. After the solution was stirred for 4 h at room temperature, the reaction was then quenched by the addition of water/ice (300 mL). The reaction mixture was extracted with dichloromethane (3×200 mL) and the organic layers combined, dried over anhydrous sodium sulfate and concentrated in vacuo to afford 5-bromo-2-methyl-1H-indole as a light brown solid (6 g, 75%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
12.5 g
Type
catalyst
Reaction Step One
Name
Quantity
6.4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-methylindole
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-methylindole
Reactant of Route 3
5-Bromo-2-methylindole
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-methylindole
Reactant of Route 5
5-Bromo-2-methylindole
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-methylindole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.